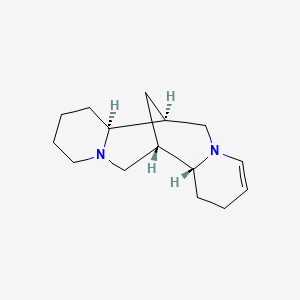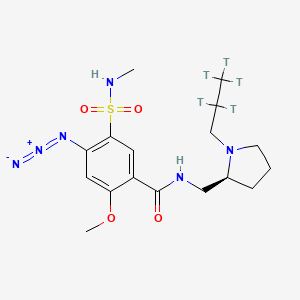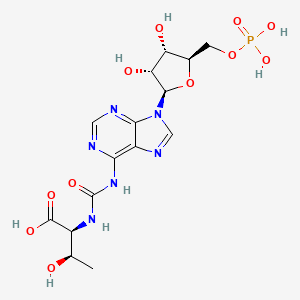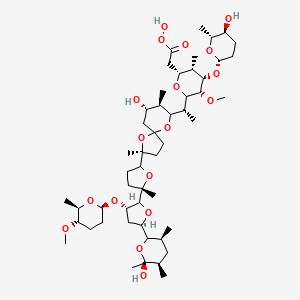
CP 91244
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP 91244 is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Stepwise Assembly: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Group Strategies: Using protecting groups to mask reactive sites during intermediate steps.
Chiral Catalysts: Employing chiral catalysts to control the stereochemistry of the reactions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve:
Optimization of Reaction Conditions: Scaling up the laboratory synthesis to industrial scale while maintaining yield and purity.
Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and control over reaction conditions.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting specific biochemical pathways.
類似化合物との比較
Similar Compounds
- **CP 91244 analogs.
Other Peroxoic Acids: Compounds with similar peroxoic acid functional groups.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity makes it a valuable subject for research in stereochemistry and reaction mechanisms.
特性
CAS番号 |
135215-73-5 |
|---|---|
分子式 |
C51H86O18 |
分子量 |
987.2 g/mol |
IUPAC名 |
2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,7S,8R)-7-hydroxy-2-[(5S)-5-[(3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C51H86O18/c1-25-21-26(2)50(10,55)66-42(25)36-22-37(61-40-16-14-34(57-11)31(7)60-40)47(63-36)49(9)18-17-38(65-49)48(8)19-20-51(69-48)24-33(53)27(3)43(67-51)29(5)45-46(58-12)44(28(4)35(62-45)23-39(54)68-56)64-41-15-13-32(52)30(6)59-41/h25-38,40-47,52-53,55-56H,13-24H2,1-12H3/t25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38?,40-,41-,42?,43?,44-,45?,46-,47?,48-,49-,50-,51?/m0/s1 |
InChIキー |
GUVMPKLAWKGVEJ-ZCBRAWTOSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C |
異性体SMILES |
C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CCC5(O4)C[C@@H]([C@H](C(O5)[C@@H](C)C6[C@H]([C@H]([C@H]([C@H](O6)CC(=O)OO)C)O[C@H]7CC[C@@H]([C@H](O7)C)O)OC)C)O)C)C)O[C@H]8CC[C@@H]([C@H](O8)C)OC)(C)O)C |
正規SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)CC(=O)OO)C)OC7CCC(C(O7)C)O)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(C)O)C |
同義語 |
CP 91244 CP-91,244 Semduramicin, 5-O-(tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)-, (5(2S,5S,6R))- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


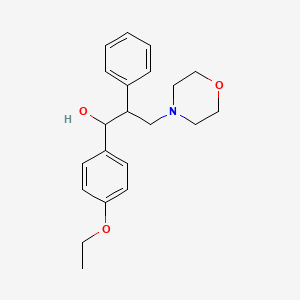
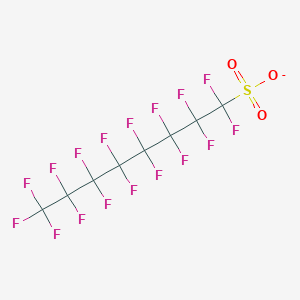
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)
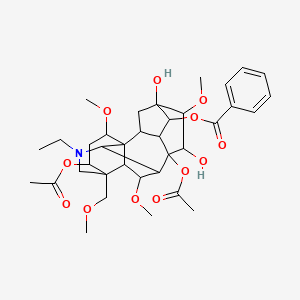
![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)
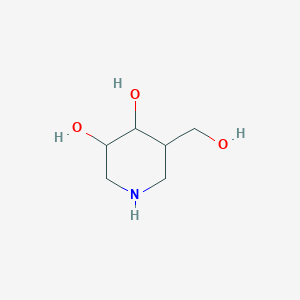
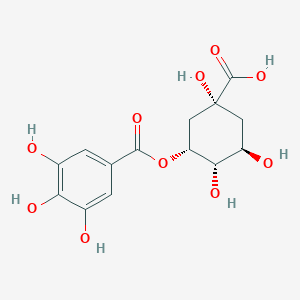
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)
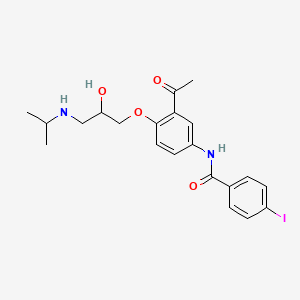
![(2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE](/img/structure/B1231957.png)
